

[Compound Name] chemical structure and properties

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Compound of Interest

Compound Name: Tyvpanasl

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An In-Depth Technical Guide to Imatinib: Chemical Structure, Properties, and Experimental Analysis

Introduction

Imatinib, sold under the trade name Gleevec® among others, is a pioneering small molecule kinase inhibitor that has transformed the treatment of specific cancers.[1] Developed as a targeted therapy, it selectively inhibits tyrosine kinases that are critical for the proliferation and survival of certain cancer cells.[2][3] This guide provides a comprehensive overview of Imatinib's chemical structure, its physicochemical, pharmacokinetic, and pharmacodynamic properties, and detailed protocols for its experimental analysis. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Physicochemical Properties

Imatinib is a 2-phenylaminopyrimidine derivative.[1] Its structure allows it to specifically bind to the ATP-binding pocket of certain tyrosine kinases, thereby inhibiting their activity.[4]

- IUPAC Name: 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]phenyl)benzamide

- Chemical Formula: C₂₉H₃₁N₇O

The key physicochemical properties of Imatinib are summarized in the table below.

Property	Value	Reference
Molecular Weight	493.60 g/mol	
Melting Point	211-213 °C (base)	
	~226 °C (mesylate salt, α-form)	
	~217 °C (mesylate salt, β-form)	
pKa	pKa1: 8.07	
	pKa2: 3.73	
Solubility (Mesylate Salt)	>100 g/L (at pH 4.2)	
	49 mg/L (at pH 7.4)	

Pharmacokinetics

Imatinib is administered orally and is well-absorbed. Its pharmacokinetic profile supports once-daily dosing.

Parameter	Value	Reference
Bioavailability	98%	
Time to Peak Concentration (Tmax)	2-4 hours	
Plasma Protein Binding	~95% (primarily to albumin and α_1 -acid glycoprotein)	
Metabolism	Primarily hepatic, via CYP3A4 and CYP3A5 enzymes	
Major Active Metabolite	N-desmethyl derivative (CGP74588)	
Elimination Half-Life	~18 hours (Imatinib)	
	~40 hours (CGP74588 metabolite)	
Route of Elimination	Primarily as metabolites in feces	

Pharmacodynamics and Mechanism of Action

Imatinib functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases. This action blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.

Target Kinases and Inhibitory Activity

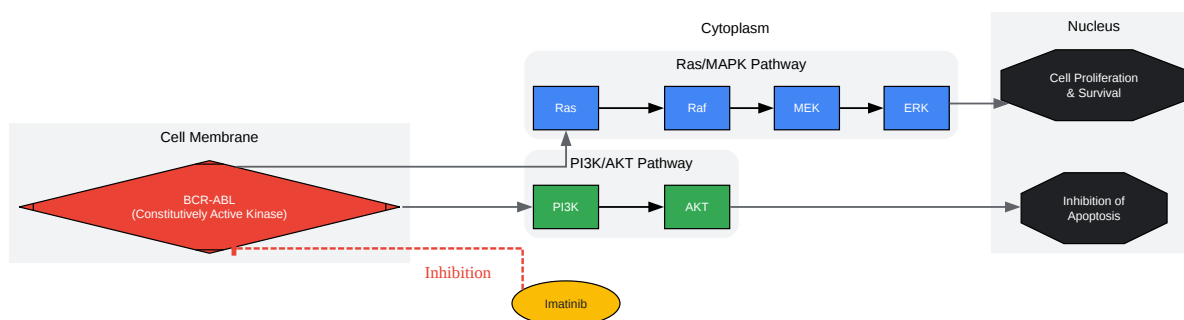
Imatinib is highly selective for a small number of kinases. Its primary targets are BCR-ABL, c-KIT, and the platelet-derived growth factor receptor (PDGFR). Mutations in the kinase domain of these targets can lead to resistance.

Target Kinase	IC ₅₀ Value	Context	Reference
c-ABL	0.4 μM	Kinase activity inhibition	
BCR-ABL	>1 μM (trough concentration)	Required for hematologic response in CML	
c-KIT	-	Inhibits proliferation in GIST cells with activating mutations	
PDGFR	-	Inhibits PDGF-mediated cellular events	

Note: IC₅₀ values can vary depending on the specific assay conditions and cell lines used.

Signaling Pathway Inhibition

In Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives leukemogenesis. Imatinib binds to the inactive conformation of the ABL kinase domain, preventing its phosphorylation of substrate proteins. This blocks multiple downstream pathways, including the Ras/MAPK pathway (regulating proliferation) and the PI3K/AKT pathway (regulating apoptosis), ultimately leading to the apoptosis of BCR-ABL-positive cells.



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Caption: Imatinib inhibits the BCR-ABL kinase, blocking downstream proliferation and survival pathways.

Experimental Protocols

This section details common methodologies used to characterize the activity of Imatinib.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the amount of ADP produced in a kinase reaction to determine the inhibitory effect of a compound.

1. Reagent Preparation:

- Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
- Kinase: Prepare a working solution of the target kinase (e.g., ABL1) in Kinase Buffer.

- Substrate: Prepare a working solution of a suitable peptide substrate (e.g., Abltide) in Kinase Buffer.
- ATP: Prepare a working solution of ATP in Kinase Buffer at a concentration near the K_m for the target kinase.
- Test Compound: Prepare serial dilutions of Imatinib in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

2. Kinase Reaction:

- Add 5 μL of the Imatinib dilution or vehicle (control) to the wells of a 384-well plate.
- Add 10 μL of the kinase/substrate mixture to each well.
- Initiate the reaction by adding 10 μL of the ATP solution to each well.
- Incubate the plate at room temperature for 60 minutes.

3. ADP Detection:

- Add 25 μL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate for 40 minutes at room temperature.
- Add 50 μL of a Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
- Incubate for 30 minutes at room temperature.

4. Data Analysis:

- Measure luminescence using a plate reader.
- The luminescent signal is proportional to the ADP produced and thus to kinase activity.
- Calculate the percent inhibition for each Imatinib concentration relative to the vehicle control.

- Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol: Cell Viability Assay (MTT Assay)

This protocol assesses the effect of Imatinib on the metabolic activity of cancer cell lines, which is an indicator of cell viability.

1. Cell Seeding:

- Culture BCR-ABL positive cells (e.g., K562) and a control cell line in appropriate media.
- Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of media.
- Incubate for 24 hours to allow cells to attach.

2. Compound Treatment:

- Prepare serial dilutions of Imatinib (e.g., 0.3–200 μ M) in the cell culture medium.
- Remove the old medium from the wells and add 100 μ L of the medium containing the various Imatinib concentrations. Include a vehicle-only control.
- Incubate the plate for 48-72 hours.

3. MTT Addition:

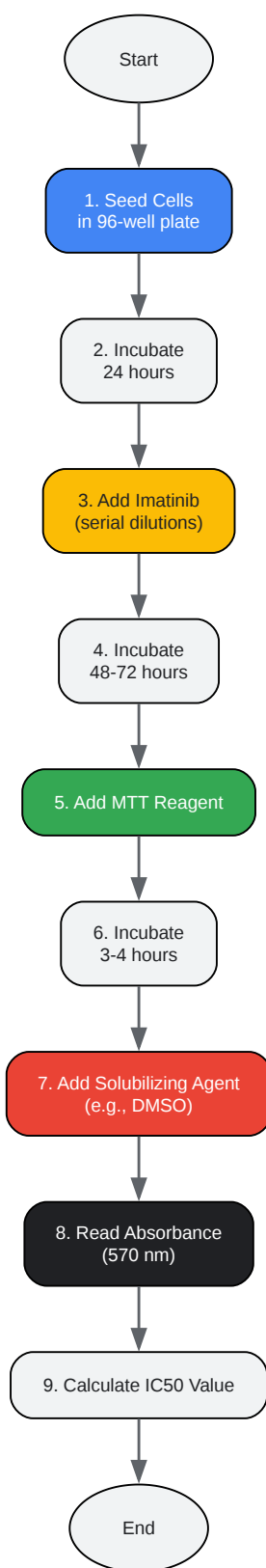
- Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
- Add 10 μ L of the MTT solution to each well.
- Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Measurement:

- Add 100 μ L of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
- Mix gently on an orbital shaker for 15 minutes.
- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Subtract the background absorbance from a blank well (media and MTT only).
- Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.
- Determine the IC_{50} value by plotting cell viability against the logarithm of Imatinib concentration.



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Caption: Workflow for determining cell viability and IC₅₀ values using the MTT assay.

Protocol: Quantification of Imatinib in Human Plasma by LC-MS/MS

This protocol provides a method for the accurate quantification of Imatinib for pharmacokinetic studies.

1. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples at room temperature.
- To 200 μ L of plasma, add an internal standard (e.g., deuterium-labeled Imatinib, Imatinib-D4).
- Vortex mix for 30 seconds.
- Load the mixture onto a pre-conditioned solid-phase extraction (SPE) cartridge.
- Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
- Elute Imatinib and the internal standard with a strong organic solvent (e.g., methanol).
- Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

2. LC-MS/MS Conditions:

- LC Column: C18 reverse-phase column (e.g., XTerra® RP18, 150 mm \times 4.6 mm, 5 μ m).
- Mobile Phase: A gradient of ammonium formate buffer and methanol.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 μ L.
- Mass Spectrometer: Triple quadrupole mass spectrometer with a turbo ion spray source, operated in positive ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM).

- MRM Transitions:

- Imatinib: m/z 494.1 → 394.1
- Imatinib-D4 (IS): m/z 498.1 → 398.2

3. Data Analysis:

- Integrate the peak areas for both Imatinib and the internal standard.
- Calculate the peak area ratio (Imatinib / Internal Standard).
- Generate a calibration curve by plotting the peak area ratio against the known concentrations of Imatinib standards.
- Determine the concentration of Imatinib in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
- Use this concentration data to calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, etc.) using noncompartmental analysis software.

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